molecular formula C19H18BrN5O B2464037 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866870-62-4

3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2464037
CAS No.: 866870-62-4
M. Wt: 412.291
InChI Key: RLGQQKFUFIXREH-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a triazoloquinazoline core substituted with a 3-bromophenyl group at position 3 and a 3-methoxypropylamine moiety at position 5.

Properties

IUPAC Name

3-(3-bromophenyl)-N-(3-methoxypropyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN5O/c1-26-11-5-10-21-18-15-8-2-3-9-16(15)25-19(22-18)17(23-24-25)13-6-4-7-14(20)12-13/h2-4,6-9,12H,5,10-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLGQQKFUFIXREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing cancer cell growth .

Comparison with Similar Compounds

Research Findings and Implications

Substituent Impact: Bromophenyl groups enhance binding to hydrophobic pockets in target proteins, as seen in 4e's CNS activity . Methoxy and ethoxy substituents improve solubility but may reduce membrane permeability .

Structural-Activity Relationships (SAR): Fused vs. Non-Fused Systems: Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e] derivatives) outperform non-fused triazoloquinazolines in anticancer screens . Position 5 Modifications: Bulky aryl or alkylamine groups at position 5 correlate with improved target selectivity .

Biological Activity

The compound 3-(3-bromophenyl)-N-(3-methoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the quinazoline-triazole hybrid class, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : Cx_{x}Hy_{y}BrNz_{z}Ow_{w} (specific values to be determined).
  • Molecular Weight : Approximately 400 g/mol.
  • CAS Number : To be confirmed.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been studied for its role as an acetylcholinesterase (AChE) inhibitor , which is crucial for the treatment of Alzheimer’s disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Acetylcholinesterase Inhibition

A study conducted on various quinazoline-triazole hybrids demonstrated that compounds similar to this compound showed significant AChE inhibitory activity. The IC50 values ranged from 0.2 µM to 83.9 µM , indicating a strong potential for cognitive enhancement in Alzheimer’s treatment .

CompoundIC50 (µM)Binding Sites
Compound A0.2CAS, PAS
Compound B9.0CAS
This compoundTBDTBD

Cytotoxicity Studies

In vitro cytotoxicity assessments revealed that the compound exhibited low toxicity across various cell lines. This is essential for drug development as it suggests a favorable safety profile .

Alzheimer’s Disease Models

In preclinical models of Alzheimer’s disease, administration of quinazoline-triazole hybrids resulted in improved cognitive function and memory retention. These studies utilized behavioral tests such as the Morris water maze and passive avoidance tests to assess cognitive enhancement .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good absorption and distribution characteristics. Further studies are required to establish its metabolism and excretion pathways.

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